molecular formula C7H2BrCl2N B7880673 4-Bromo-2,3-dichlorobenzonitrile

4-Bromo-2,3-dichlorobenzonitrile

Cat. No.: B7880673
M. Wt: 250.90 g/mol
InChI Key: DWXVYJNPNBJMCR-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, characterized by the presence of bromine and chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dichlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of benzonitrile derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and purity. For instance, the catalytic ammoxidation of dichlorotoluenes is a widely used method. This process involves the reaction of dichlorotoluenes with ammonia and oxygen in the presence of a catalyst, resulting in the formation of the desired benzonitrile derivative .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-Bromo-2,3-dichlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dichlorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dichlorobenzonitrile: Another dichlorobenzonitrile derivative with similar chemical properties but different substitution patterns.

    4-Bromo-2-chlorobenzonitrile: A closely related compound with one less chlorine atom.

Uniqueness: Its combination of bromine and chlorine atoms on the benzene ring makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-bromo-2,3-dichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXVYJNPNBJMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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